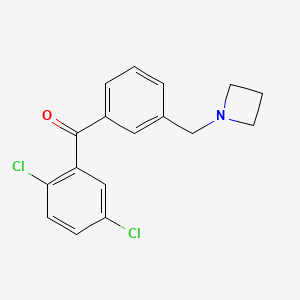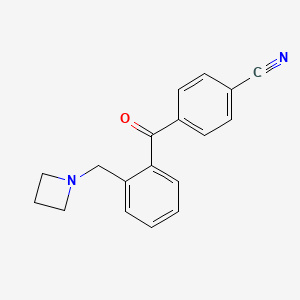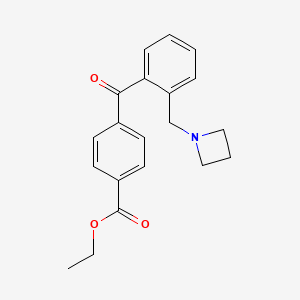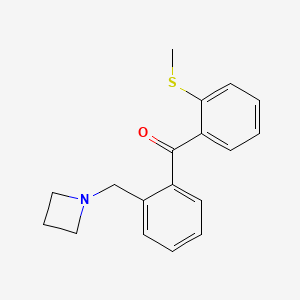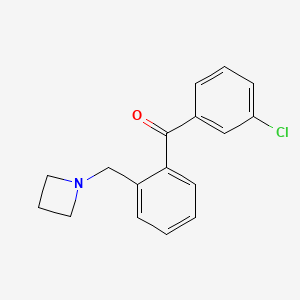
4-Brom-N,N-Dimethylpyridin-2-amin
Übersicht
Beschreibung
4-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of halogenated aromatic amines. It is characterized by a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, substituted with a bromine atom and two methyl groups attached to the nitrogen atom. This compound is of interest in various chemical syntheses and reactions due to its potential as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine has been reported, where different reaction conditions lead to the formation of these compounds . Another study describes the synthesis of 4-bromo-N,N-dimethylaniline, a compound similar to 4-bromo-N,N-dimethylpyridin-2-amine, through a substitution reaction starting from N,N-dimethylaniline and bromine in the presence of pyridine . These methods highlight the reactivity of bromine in electrophilic aromatic substitution reactions and the use of amines as nucleophiles.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-bromo-N,N-dimethylpyridin-2-amine has been studied using techniques such as X-ray diffraction. For example, the crystal structures of di(4-bromobenzenesulfonyl)amine have been determined, showing different polymorphs and conformations . Although not directly related to 4-bromo-N,N-dimethylpyridin-2-amine, these studies provide insight into the potential molecular conformations and interactions that halogenated aromatic amines can exhibit.
Chemical Reactions Analysis
Chemical reactions involving halogenated aromatic amines often include substitution reactions where the halogen acts as a leaving group. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of various bipyrimidine derivatives . Additionally, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia demonstrates the nucleophilic substitution mechanism . These reactions are indicative of the types of chemical transformations that 4-bromo-N,N-dimethylpyridin-2-amine might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N,N-dimethylpyridin-2-amine can be inferred from related compounds. For example, the para-bromination of aromatic amines has been studied, and the reaction conditions, such as solvent choice and temperature, have been optimized for yield and selectivity . The crystal structure analysis of related compounds provides information on intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence the physical properties like melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Selektive Oxidation von Methylarenen
4-Brom-N,N-Dimethylpyridin-2-amin, als Katalysator in Kombination mit Benzyl bromid verwendet, wurde für die selektive Oxidation von Methylarenen entwickelt . Dieser Prozess ist von grundlegender Bedeutung in der chemischen Industrie, wobei die Oxidationsprodukte als vielseitige Bausteine bei der Herstellung von Kunststoffen, synthetischen Fasern, Pharmazeutika und Parfüms dienen .
Katalyse in der organischen Synthese
Diese Verbindung hat sich als ein wirksamer Katalysator in verschiedenen organischen Synthesen, einschließlich Veresterung, Amidbildung und Schutz von funktionellen Gruppen, erwiesen . Seine Verwendung kann diese Prozesse rationalisieren, sie effizienter und möglicherweise umweltfreundlicher machen.
Synthese von ionischen Flüssigkeiten
Auf this compound basierende ionische Flüssigkeiten wurden synthetisiert und ihre physikalischen Eigenschaften mittels Molekulardynamiksimulationen bewertet . Diese ionischen Flüssigkeiten finden Anwendung als Katalysatoren für die Fischer-Indol- und 1H-Tetrazol-Synthese und tragen so zu umweltfreundlicheren Alternativen in der organischen Synthese bei .
Interner Standard für die analytische Chemie
Die Verbindung wird als interner Standard bei der Bestimmung von in verschiedenen Formen vorhandenem Jod verwendet, z. B. Iodid in Arzneimitteln, Jodat in jodiertem Speisesalz und kovalent gebunden an organische Verbindungen in Lebensmitteln wie Milch und Gemüse . Diese Anwendung ist entscheidend, um die Qualität und Sicherheit von Konsumgütern zu gewährleisten.
Cyanoethoxycarbonylierung von Aldehyden
Sie wurde erfolgreich als Katalysator für die Cyanoethoxycarbonylierung von aromatischen und aliphatischen Aldehyden bei Raumtemperatur unter lösungsmittelfreien Bedingungen eingesetzt . Diese Methode zeichnet sich durch ihre Einfachheit und Umweltfreundlichkeit aus und liefert Ethylcyancarbonate in hervorragenden Ausbeuten.
Organokatalyse
This compound zeigt in der Organokatalyse eine höhere katalytische Aktivität als andere Pyridinanaloga . Es wurde für die selektive Oxidation von Methylarenen mit molekularem Sauerstoff verwendet, was sein Potenzial in metallfreien Oxidationsprozessen zeigt .
Safety and Hazards
The safety information for “4-bromo-N,N-dimethylpyridin-2-amine” includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Wirkmechanismus
Target of Action
It is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the specific drug it is being used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be seen in the activity of the final drug product .
Action Environment
The action, efficacy, and stability of 4-bromo-N,N-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
4-bromo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMXPYRQCDFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634097 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946000-27-7 | |
| Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









